Phenyldi-o-tolylphosphine
Overview
Description
Phenyldi-o-tolylphosphine is an organophosphorus compound with the chemical formula C20H19P. It is a phosphine derivative where a phenyl group is bonded to a phosphorus atom, which is further bonded to two 2-methylphenyl groups. This compound is known for its applications in various fields, including organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyldi-o-tolylphosphine can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the synthesis of phenylbis(2-methylphenyl)phosphine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenyldi-o-tolylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: The phenyl or 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Coordination: Transition metal salts like palladium chloride or platinum chloride are often used to form coordination complexes.
Major Products
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Phenyldi-o-tolylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which phenylbis(2-methylphenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that can facilitate various chemical reactions. The phosphorus atom in the compound donates electron density to the metal center, stabilizing the complex and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but with three phenyl groups instead of two 2-methylphenyl groups.
Diphenyl(2-methylphenyl)phosphine: Similar structure but with one less 2-methylphenyl group.
Phenylbis(2,4,6-trimethylphenyl)phosphine: Contains additional methyl groups on the phenyl rings.
Uniqueness
Phenyldi-o-tolylphosphine is unique due to the presence of the 2-methylphenyl groups, which can influence its steric and electronic properties. This can affect its reactivity and the stability of the complexes it forms, making it suitable for specific catalytic applications where other phosphines may not be as effective.
Properties
IUPAC Name |
bis(2-methylphenyl)-phenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19P/c1-16-10-6-8-14-19(16)21(18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBOQUXGRAKYGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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